3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20158856
InChI: InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
SMILES:
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC20158856

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride -

Specification

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
IUPAC Name 3-[3-(trifluoromethoxy)phenyl]azetidine;hydrochloride
Standard InChI InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
Standard InChI Key SMSQQWAFNAVXFG-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a four-membered azetidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 3-position with a phenyl group bearing a trifluoromethoxy (-OCF3_3) substituent. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications. Key identifiers include:

PropertyValueSource
CAS Number1956377-45-9
IUPAC Name3-[3-(Trifluoromethoxy)phenyl]azetidine hydrochloride
SMILES NotationC1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl
InChI KeySMSQQWAFNAVXFG-UHFFFAOYSA-N
Molecular Weight253.65 g/mol

Stereoelectronic Properties

The trifluoromethoxy group exerts strong electron-withdrawing effects due to the electronegativity of fluorine atoms, influencing the compound’s reactivity and interaction with biological targets. The azetidine ring’s strain (approximately 90° bond angles) contributes to its conformational flexibility, enabling diverse binding modes.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(3-(trifluoromethoxy)phenyl)azetidine hydrochloride involves multi-step processes, as detailed in patent literature :

  • Protection and Sulfonylation:

    • 1-Diphenylmethyl-3-hydroxyazetidine is treated with methanesulfonyl chloride in the presence of triethylamine to form 1-diphenylmethyl-3-methanesulfonyloxyazetidine .

    • Reaction conditions: Toluene solvent, 4–12°C, 1-hour reaction time.

  • Nucleophilic Substitution:

    • The sulfonate intermediate reacts with 3-(trifluoromethoxy)phenol under phase-transfer catalysis (tetrabutylammonium bromide) and basic conditions (sodium hydroxide) .

    • Key step: Reflux in toluene/water biphasic system for 2.5 hours.

  • Hydrogenolytic Deprotection:

    • The diphenylmethyl protecting group is removed via hydrogenolysis (H2_2, palladium on carbon) in methanol/ethanol with triethylamine to prevent azetidine dimerization .

    • Triethylamine (1–10 wt%) stabilizes the azetidine ring, increasing yield to >85% compared to 70% in prior methods .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to form the hydrochloride salt, purified via crystallization.

Industrial-Scale Considerations

Large-scale production replicates laboratory methods but optimizes solvent recovery and catalyst reuse. Critical parameters include:

  • Temperature control during sulfonylation to minimize side reactions.

  • Catalyst loading (5–10% Pd/C) to balance cost and reaction rate .

Pharmacological Research and Applications

Central Nervous System (CNS) Targets

Azetidine derivatives are explored for their affinity to neuronal receptors. The trifluoromethoxy group’s lipophilicity enhances blood-brain barrier penetration, making this compound a candidate for:

  • Serotonin Receptor Modulators: Analogous azetidines show activity at 5-HT1A_{1A} and 5-HT2A_{2A} receptors, implicated in depression and anxiety.

  • Dopamine D3_3 Antagonists: Potential applications in substance use disorders.

Comparative Analysis with Related Compounds

CompoundStructural DifferenceBioactivity
3-(3-Cyanophenyl)azetidine HCl-CN substituentEnhanced kinase inhibition
3-(4-Fluorophenyl)azetidine HCl-F substituentLower metabolic stability
1-Benzhydryl-3-phenoxyazetidineBulkier protecting groupIntermediate in synthesis

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